

Physical and chemical properties of 4-Bromo-2-isopropoxybenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-2-(propan-2-yloxy)benzoic acid

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An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-Bromo-2-isopropoxybenzoic acid. The document moves beyond a simple data sheet to provide a synthesized overview of its chemical and physical properties, reactivity, and analytical characterization, grounded in established chemical principles. The insights herein are designed to empower strategic decision-making in experimental design and synthetic applications.

Core Chemical Identity and Structural Framework

4-Bromo-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, substituted with a bromine atom at the C4 position and an isopropoxy group at the C2 position. This specific arrangement of functional groups—a halogen for potential cross-coupling, an ether linkage, and a carboxylic acid for derivatization—makes it a versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	4-bromo-2-(propan-2-yloxy)benzoic acid	[1]
CAS Number	1038595-51-5	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1]
Molecular Weight	259.10 g/mol	[1]
Canonical SMILES	<chem>CC(C)OC1=CC(Br)=CC=C1C(=O)O</chem>	[1]
InChI Key	OGUXMLVVIGHPIN-UHFFFAOYSA-N	[1]
Predicted LogP	3.02	[1]
Appearance	White to off-white solid (inferred)	

| Purity | Typically available at ≥95% [\[1\]](#) |

The molecule's three-dimensional arrangement and key functional groups are critical to its reactivity and interactions. The ortho-isopropoxy group provides steric hindrance around the carboxylic acid, a factor that must be considered in reaction kinetics.

Caption: Molecular structure of 4-Bromo-2-isopropoxybenzoic acid.

Physicochemical Profile: Implications for Application

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. Solubility, acidity, and lipophilicity are paramount for drug development professionals.

Table 2: Physicochemical Data

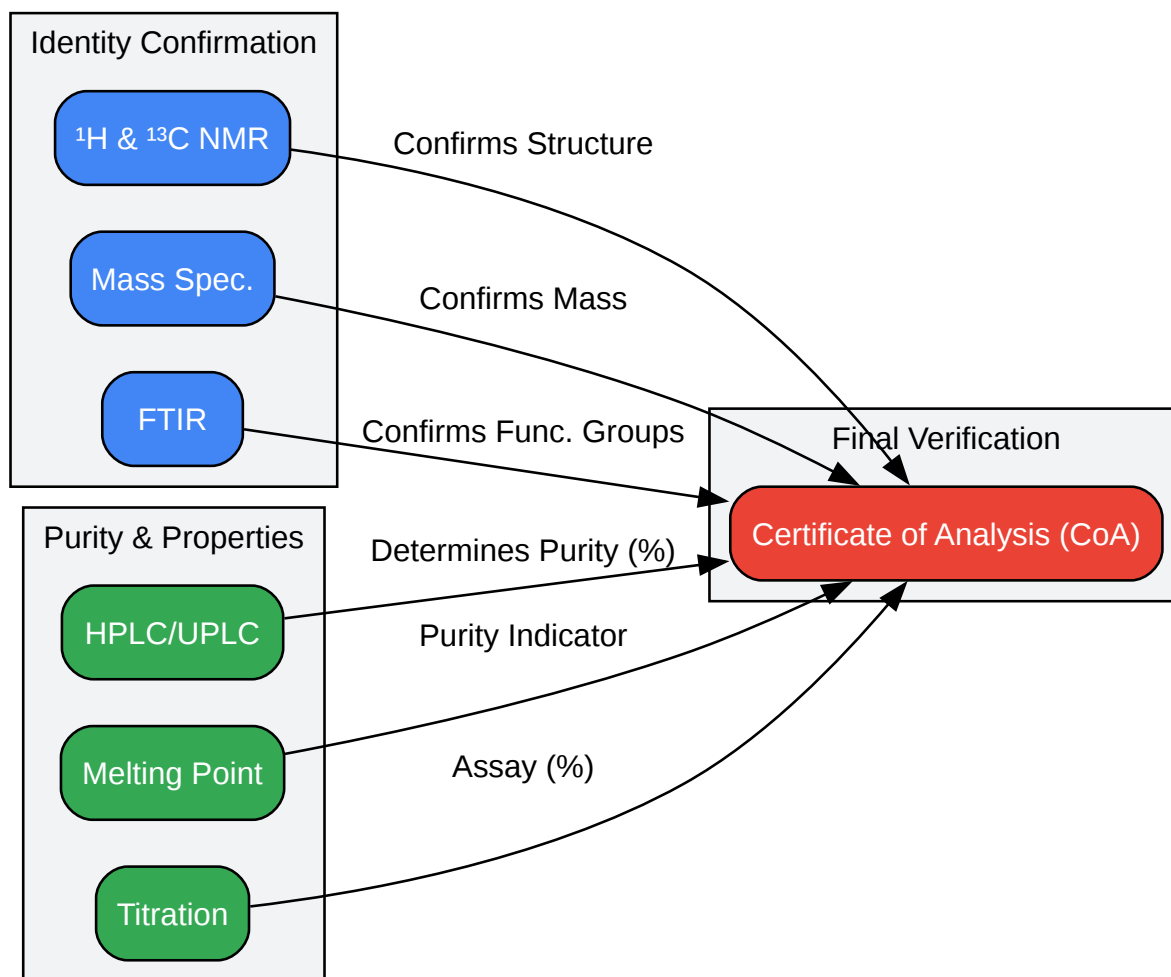
Property	Value / Description	Implication
Solubility	Expected to have low solubility in water. Soluble in organic solvents like ethanol, DMSO, and acetone.	Low aqueous solubility is common for drug-like molecules and may necessitate formulation strategies. Good organic solvent solubility facilitates its use in synthesis. [2]
Acidity (pKa)	Not experimentally determined. Estimated to be in the range of 3-5.	The carboxylic acid group is acidic, allowing for salt formation to potentially increase aqueous solubility and enabling base-mediated reactions.

| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage compared to liquids or oils.[\[3\]](#) |

The predicted LogP of ~3.0 suggests that the molecule is moderately lipophilic. This property is a double-edged sword in drug discovery: it can enhance membrane permeability but may also lead to non-specific binding and lower aqueous solubility.

Analytical Characterization: A Self-Validating Protocol

Accurate identification and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system to generate a Certificate of Analysis (CoA).



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Caption: Workflow for generating a Certificate of Analysis (CoA).

Expected Spectral Data

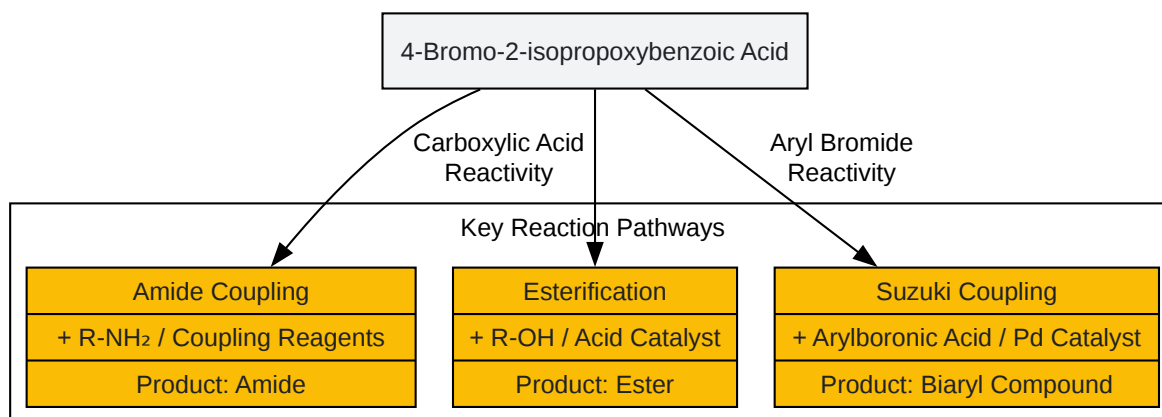
- ^1H NMR: The spectrum should show distinct signals for the three aromatic protons, a septet for the isopropoxy methine proton, a doublet for the six isopropoxy methyl protons, and a broad singlet for the acidic carboxylic acid proton (often >10 ppm).
- ^{13}C NMR: Approximately 10 distinct carbon signals are expected, including the characteristic carbonyl carbon (~ 170 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of the isopropoxy group.

- **FTIR Spectroscopy:** Key vibrational bands would include a broad O-H stretch from the carboxylic acid ($\sim 2500\text{--}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), C-O stretching for the ether and acid, and bands corresponding to the substituted benzene ring.
- **Mass Spectrometry:** The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[M]^+$ and $[M+2]^+$ in a roughly 1:1 ratio, which is definitive proof of the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The utility of 4-Bromo-2-isopropoxybenzoic acid lies in the orthogonal reactivity of its functional groups.

- **Carboxylic Acid:** This group is a primary handle for amide bond formation, a cornerstone of medicinal chemistry. It can be activated (e.g., to an acid chloride or with coupling reagents like HATU/EDC) to react with amines, forming amides. It can also be esterified or reduced.
- **Aryl Bromide:** The C-Br bond is a versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C4 position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
- **Isopropoxy Group:** This ether is generally stable under many reaction conditions. Its primary role is steric and electronic; as an electron-donating group, it influences the reactivity of the aromatic ring and can impact the binding of the final molecule to biological targets.



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Caption: Key synthetic transformations of the title compound.

Synthesis and Sourcing

While multiple synthetic routes are plausible, a common approach involves the bromination of an isopropoxybenzoic acid precursor or the etherification of a brominated hydroxybenzoic acid. For research and development purposes, this compound is typically sourced from specialized chemical suppliers. When sourcing, it is critical to obtain a batch-specific CoA to verify purity and identity, as isomeric impurities (such as 4-bromo-2-isopropylbenzoic acid) could confound experimental results.

Applications in Drug Discovery and Materials Science

Substituted benzoic acids are privileged structures in medicinal chemistry. The title compound serves as a valuable intermediate for several reasons:

- **Scaffold for API Synthesis:** It provides a rigid core that can be elaborated at two distinct points (the acid and the bromide) to explore chemical space efficiently. Analogous bromo-aromatic acids are key intermediates in the synthesis of numerous APIs.^{[4][5]}

- **Modulation of Physicochemical Properties:** The isopropoxy group can improve metabolic stability and modulate lipophilicity compared to a simple hydroxyl or methoxy group.
 - **Prodrug Strategies:** The carboxylic acid can be masked as an ester or other labile group in a prodrug approach to improve properties like permeability or to achieve targeted drug release.
- [6]

Safety and Handling

As a laboratory chemical, 4-Bromo-2-isopropoxybenzoic acid must be handled with appropriate care.

Table 3: GHS Hazard Information

Category	Information	Source
Pictogram	GHS07 (Harmful/Irritant)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]

| Precautionary Phrases | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-resistant gloves, is mandatory when handling this compound.

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